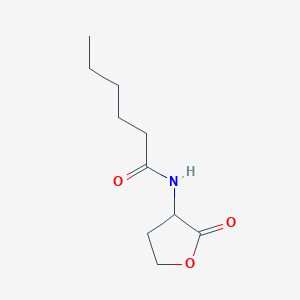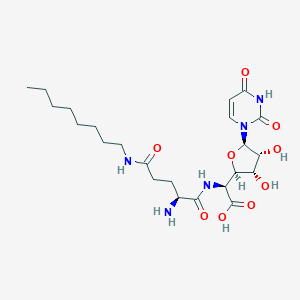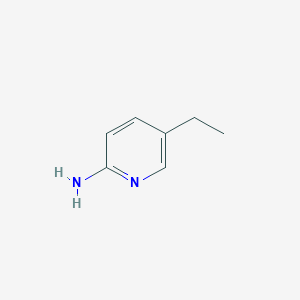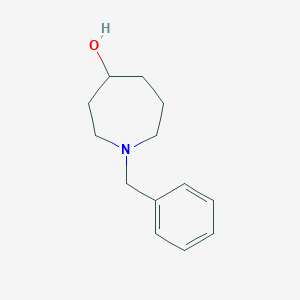
N-Hexanoyl-DL-Homoserinlacton
Übersicht
Beschreibung
N-Hexanoyl-DL-Homoserinlacton: ist ein Mitglied der N-Acyl-Homoserinlacton-Familie. Diese Verbindungen sind bekannt für ihre Rolle in der Quorum Sensing, einem Mechanismus der Zell-Zell-Kommunikation in Bakterien. This compound ist besonders wichtig bei der Regulierung der Genexpression in gramnegativen Bakterien wie Escherichia und Salmonella .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch eine Reaktion zwischen Homoserinlacton und Hexanoylchlorid synthetisiert werden. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin statt, um das Nebenprodukt Salzsäure zu neutralisieren. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Säurechlorids zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet Reinigungsschritte wie Umkristallisation oder Chromatographie, um die für Forschung und Anwendung erforderlichen hohen Reinheitsgrade zu erreichen .
Wissenschaftliche Forschungsanwendungen
N-Hexanoyl-DL-Homoserinlacton hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Quorum Sensing und seine chemischen Wege zu untersuchen.
Biologie: Es spielt eine entscheidende Rolle beim Verständnis der bakteriellen Kommunikation und der Biofilmbildung.
Medizin: Die Forschung konzentriert sich auf das Potenzial, die bakterielle Kommunikation zu stören, was zu neuen antimikrobiellen Strategien führen könnte.
Industrie: Es wird in der Landwirtschaft eingesetzt, um Pflanzen-Mikroben-Interaktionen zu untersuchen und den Pflanzenschutz zu verbessern
Wirkmechanismus
This compound entfaltet seine Wirkung durch Quorum Sensing. Es bindet an spezifische Rezeptorproteine in Bakterien, was zur Aktivierung oder Repression von Zielgenen führt. Diese Regulation beeinflusst verschiedene bakterielle Verhaltensweisen, darunter Virulenz, Biofilmbildung und Antibiotikaresistenz. Die molekularen Ziele umfassen LuxR-Typ-Rezeptoren, die Transkriptionsregulatoren sind, die die Genexpression als Reaktion auf das Vorhandensein von N-Acyl-Homoserinlactonen modulieren .
Wirkmechanismus
Target of Action
N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .
Biochemical Pathways
N-Hexanoyl-DL-homoserine lactone affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .
Pharmacokinetics
It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.
Result of Action
The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .
Action Environment
The action of N-Hexanoyl-DL-homoserine lactone is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
“N-Hexanoyl-L-homoserine lactone” has diverse applications, including the regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish . These applications suggest potential future directions for research and development involving this compound.
Biochemische Analyse
Biochemical Properties
N-Hexanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process of cell-to-cell communication among bacteria . Some N-acylhomoserine lactones, including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells .
Cellular Effects
N-Hexanoyl-DL-homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene expression and impacting cell signaling pathways and cellular metabolism . For instance, it can induce transcriptional changes in Arabidopsis, potentially helping to regulate plant growth to adapt to the microbial composition of the rhizosphere .
Molecular Mechanism
At the molecular level, N-Hexanoyl-DL-homoserine lactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by LuxI autoinducer synthase catalyzed reaction between S-adenosylmethionine and acylated-acyl carrier proteins .
Metabolic Pathways
N-Hexanoyl-DL-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Transport and Distribution
The transport and distribution of N-Hexanoyl-DL-homoserine lactone within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-hexanoyl-DL-Homoserine lactone can be synthesized through a reaction between homoserine lactone and hexanoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of N-hexanoyl-DL-Homoserine lactone involves similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Hexanoyl-DL-Homoserinlacton durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in Alkohole umwandeln.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Lactonring geöffnet oder modifiziert werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Lactone oder offenkettige Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-Butyryl-DL-Homoserinlacton
- N-Octanoyl-DL-Homoserinlacton
- N-Decanoyl-DL-Homoserinlacton
Vergleich: N-Hexanoyl-DL-Homoserinlacton ist einzigartig aufgrund seiner spezifischen Acylkette, die seine Bindungsaffinität und Spezifität gegenüber Rezeptorproteinen beeinflusst. Diese Spezifität bestimmt seine Rolle in verschiedenen Bakterienarten und seine Wirksamkeit bei der Quorum Sensing. Im Vergleich zu kürzeren oder längeren Acylkette-Homologen weist this compound unterschiedliche biologische Aktivitäten und Anwendungen auf .
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347943 | |
| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-28-2 | |
| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)







![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)


![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
